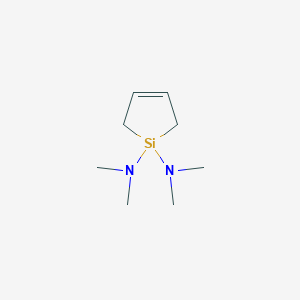
Silacyclopent-3-ene-1,1-diamine, N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is a chemical compound characterized by its unique structure, which includes a five-membered ring containing silicon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- typically involves the reaction of silacyclopentene derivatives with amines under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclopentene oxides.
Reduction: Reduction reactions can convert the compound into silacyclopentane derivatives.
Substitution: The compound can undergo substitution reactions where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include silacyclopentene oxides, silacyclopentane derivatives, and substituted silacyclopentene compounds
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: Research has explored the compound’s potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure and reactivity make it a candidate for developing new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s silicon and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with other molecules. These interactions can modulate various biological and chemical processes, making the compound valuable in different applications.
Comparison with Similar Compounds
Similar Compounds
Silacyclopent-3-ene,1,1-dimethyl-: This compound shares a similar structure but lacks the diamine functionality.
Silacyclopentane derivatives: These compounds have a similar ring structure but differ in their substituents and reactivity.
Uniqueness
Silacyclopent-3-ene-1,1-diamine, N,N,N’,N’-tetramethyl- is unique due to its combination of silicon and nitrogen atoms within a five-membered ring. This structure imparts distinct chemical properties, including enhanced stability and reactivity, which are not observed in similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75722-33-7 |
|---|---|
Molecular Formula |
C8H18N2Si |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
1-N,1-N,1-N',1-N'-tetramethyl-2,5-dihydrosilole-1,1-diamine |
InChI |
InChI=1S/C8H18N2Si/c1-9(2)11(10(3)4)7-5-6-8-11/h5-6H,7-8H2,1-4H3 |
InChI Key |
QKHVKICGUQRBSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si]1(CC=CC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















